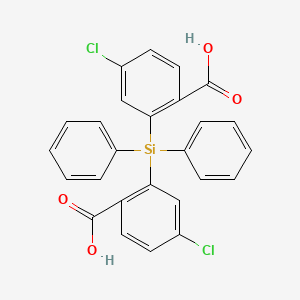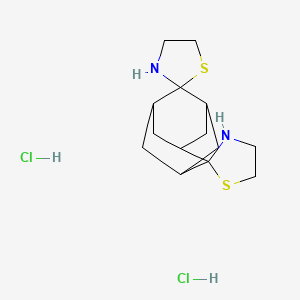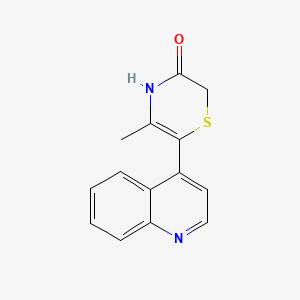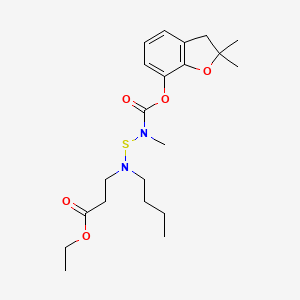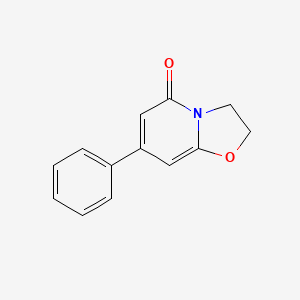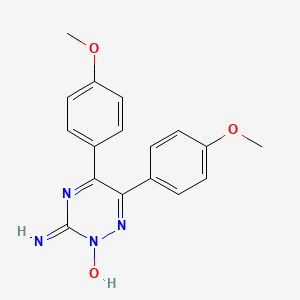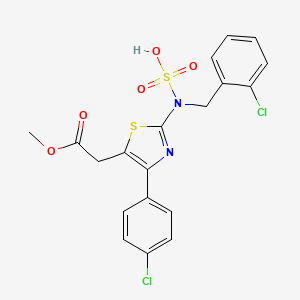
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions. One common approach might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an alpha-haloketone, the thiazole ring can be formed through cyclization.
Introduction of the Chlorophenyl Group: This can be achieved via electrophilic aromatic substitution reactions.
Attachment of the Sulfobenzylamino Group: This step might involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorophenyl and sulfobenzylamino groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The presence of the chlorophenyl and sulfobenzylamino groups could facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole-4-carboxylic acid derivatives: Similar in structure but with different substituents.
Benzothiazoles: Contain a fused benzene and thiazole ring, offering different chemical properties.
Sulfonamides: Share the sulfonyl functional group, providing similar reactivity.
Uniqueness
Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-chloro-alpha-sulfobenzylamino)-, methyl ester is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
102367-77-1 |
|---|---|
Fórmula molecular |
C19H16Cl2N2O5S2 |
Peso molecular |
487.4 g/mol |
Nombre IUPAC |
[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-chlorophenyl)methyl]sulfamic acid |
InChI |
InChI=1S/C19H16Cl2N2O5S2/c1-28-17(24)10-16-18(12-6-8-14(20)9-7-12)22-19(29-16)23(30(25,26)27)11-13-4-2-3-5-15(13)21/h2-9H,10-11H2,1H3,(H,25,26,27) |
Clave InChI |
XIVJKQVMLPWWMU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=C(N=C(S1)N(CC2=CC=CC=C2Cl)S(=O)(=O)O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


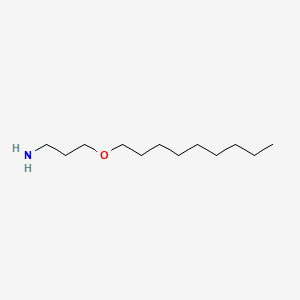
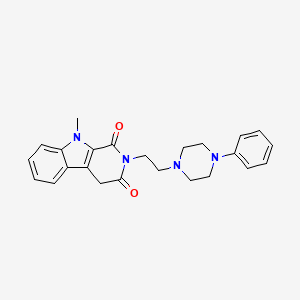
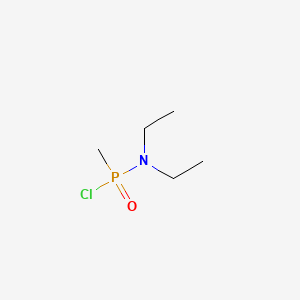

![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)

